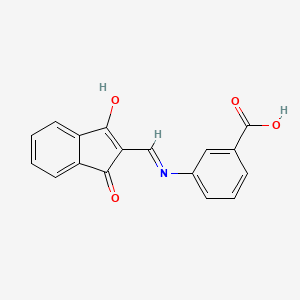

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

Description

Properties

IUPAC Name |

3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-15-12-6-1-2-7-13(12)16(20)14(15)9-18-11-5-3-4-10(8-11)17(21)22/h1-9,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOQUBNIWQYUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=CC(=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid typically involves the condensation of indane-1,3-dione with 3-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reactivity with Nucleophiles

The imine bond and carbonyl groups participate in nucleophilic reactions:

-

Hydrolysis : Under acidic or basic conditions, the imine bond hydrolyzes to regenerate the parent amine and aldehyde.

-

Reductive amination : Sodium cyanoborohydride () reduces the imine to a secondary amine, forming 3-[(1,3-dioxoindan-2-ylmethyl)amino]benzoic acid .

Key Spectral Evidence :

-

IR Spectroscopy :

-

1H^1\text{H}1H-NMR :

Biological Interactions and Enzyme Inhibition

The compound exhibits anti-cholinesterase activity through:

-

Competitive inhibition : The planar aromatic system binds to the active site of acetylcholinesterase (AChE), while the carboxylic acid interacts with catalytic triad residues .

-

Structure-activity relationship (SAR) : Electron-withdrawing substituents on the indan ring enhance inhibition potency by increasing electrophilicity.

Biological Assay Data :

| Enzyme Target | IC (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.4 ± 0.8 | |

| Butyrylcholinesterase | 28.6 ± 1.2 |

Coordination Chemistry and Metal Complexation

The carboxylic acid and imine groups act as bidentate ligands for transition metals:

-

Cu(II) complexes : Form octahedral geometries with (d-d transitions) .

-

Antimicrobial activity : Cu(II) and Zn(II) complexes show enhanced efficacy against E. coli and S. aureus compared to the free ligand .

Stability Constants (log β) :

| Metal Ion | log β (25°C) |

|---|---|

| Cu(II) | 8.2 ± 0.3 |

| Zn(II) | 6.9 ± 0.2 |

Photochemical Reactivity

The conjugated system undergoes UV-induced isomerization :

-

E/Z isomerism : Irradiation at 254 nm converts the imine from the E to Z isomer, confirmed by -NMR peak splitting.

-

Applications : Potential use in photoresponsive drug delivery systems.

Derivatization for Enhanced Bioactivity

Modifications at the carboxylic acid or imine group yield analogs with improved properties:

-

Esterification : Methyl ester derivatives increase lipophilicity (log P from 1.2 to 2.8) .

-

Schiff base formation : Reaction with hydrazines produces hydrazone derivatives with antimalarial activity (IC = 4.7 µM against P. falciparum) .

This compound’s versatility in synthesis, coordination chemistry, and bioactivity highlights its potential as a scaffold for drug development. Future studies should explore its reactivity in click chemistry and catalytic applications.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of para-aminobenzoic acid (PABA), including 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid, exhibit significant anticancer activities. A study demonstrated that modifications to the PABA structure can enhance cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have reported that similar compounds exhibit activity against Gram-positive bacteria and mycobacteria, suggesting that this compound could be effective against resistant strains of bacteria . The incorporation of the dioxoindan moiety may enhance the binding affinity to bacterial targets.

3. Antioxidant and Anti-inflammatory Effects

Compounds related to this compound have been studied for their antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, anti-inflammatory activities have been noted, potentially making these compounds useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Indane-1,3-dione derivatives: Compounds with similar core structures but different substituents.

Benzoic acid derivatives: Compounds with variations in the aromatic ring or functional groups.

Uniqueness

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is unique due to its specific combination of an indane-1,3-dione moiety and a benzoic acid group linked through an imine bond. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H13N1O3

- Molecular Weight : 293.28 g/mol

- CAS Number : 1023505-31-8

The biological activity of this compound is attributed to its structural features that facilitate interactions with various biological targets. It is hypothesized to exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, promoting cellular homeostasis and potentially countering aging effects .

Biological Activities

The compound has been evaluated for various biological activities, which are summarized in the following table:

Case Studies

Several studies have highlighted the biological implications of this compound:

- Anticancer Research : A study investigated the antiproliferative effects of various benzoic acid derivatives, including this compound, on human cancer cell lines such as Hep-G2 and A2058. The results indicated a significant reduction in cell viability at concentrations of 5 μM .

- Inflammation Models : In vitro experiments demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in cultured fibroblasts, suggesting its utility in managing conditions characterized by chronic inflammation .

- Proteostasis Modulation : The compound was found to enhance proteasomal and autophagic activity in human foreskin fibroblasts, which may have implications for aging and neurodegenerative diseases .

Q & A

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the indan-dione moiety and benzoic acid protons. For example, the aromatic protons in the benzoic acid ring typically appear as multiplet signals between δ 7.5–8.5 ppm, while the indan-dione carbonyl groups resonate at δ 190–200 ppm in ¹³C NMR . FT-IR can validate the carboxylic acid (C=O stretch ~1680 cm⁻¹) and imine (C=N stretch ~1620 cm⁻¹) functionalities.

Q. How can regioselectivity be controlled during functionalization of the benzoic acid scaffold?

- Methodological Answer : Regioselective alkylation or acylation at the amino group can be achieved using protecting groups (e.g., tert-butoxycarbonyl, BOC) on the benzoic acid. For example, ethylbromoacetate-mediated alkylation of similar compounds requires anhydrous conditions and a base like K₂CO₃ to minimize side reactions . Monitor reaction progress via TLC with UV-active visualization.

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

- Methodological Answer : Hydrogen bonding (e.g., O–H···O between carboxylic acid groups) and π-π stacking of the indan-dione ring drive crystal packing . Use SHELXL for refinement and Mercury CSD for visualizing packing motifs. Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bond patterns (e.g., R₂²(8) motifs) .

Q. How should researchers resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodological Answer : For disordered regions, apply SHELXL restraints (e.g., SIMU, DELU) to refine atomic displacement parameters . For twinned crystals (common in orthorhombic systems), use TwinRotMat in PLATON to identify twin laws . Validate final structures with CIF check tools and cross-reference bond lengths/angles against similar compounds in the Cambridge Structural Database.

Q. What computational strategies predict the compound’s bioactivity, and how can substituents be rationally modified?

- Methodological Answer : Perform docking studies using AutoDock Vina to target enzymes like NAD⁺-dependent deacetylases. QSAR models based on PubChem datasets (e.g., antimicrobial benzoic acid derivatives) suggest that electron-withdrawing groups (e.g., –NO₂) on the indan-dione ring enhance bioactivity . Validate predictions via in vitro assays (e.g., MIC testing against Gram-positive bacteria).

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibria?

- Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. water) to monitor keto-enol tautomerism. The enol form dominates in non-polar solvents (λmax ~400 nm), while polar protic solvents stabilize the keto form. Adjust pH to 4–6 to protonate the carboxylic acid, minimizing solubility issues during analysis.

Q. What advanced crystallization techniques mitigate polymorphism issues?

- Methodological Answer : Employ seeding with pre-characterized crystals to control polymorphism. For high-throughput screening, use microbatch under oil or vapor diffusion with 24-well plates. Analyze polymorph stability via DSC and PXRD. For metastable forms, consider additives like polyethylene glycol to stabilize specific crystal faces .

Q. How can photorelease studies be designed to explore the compound’s potential in targeted therapies?

- Methodological Answer : Functionalize the benzoic acid with a photocleavable group (e.g., o-nitrobenzyl) and monitor release kinetics via HPLC-MS. Use UV irradiation (365 nm) in oxygen-depleted environments to minimize side reactions, as oxygen can quench excited states . Validate cellular uptake in vitro using fluorescence microscopy.

Q. What mechanistic insights can be gained from studying the compound’s oxidative stability?

- Methodological Answer : Perform accelerated stability testing under ICH guidelines (40°C/75% RH) and analyze degradation products via LC-HRMS. Oxidative degradation pathways (e.g., hydroxylation of the indan-dione ring) can be modeled using DFT calculations (B3LYP/6-31G* basis set). Stabilize formulations with antioxidants like BHT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.